molecular formula C22H28N2O4S B2490747 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide CAS No. 946326-30-3

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide

Cat. No.: B2490747
CAS No.: 946326-30-3
M. Wt: 416.54
InChI Key: WNMJHLOISCWVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties and Zinc(II) Interaction

Compounds related to 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide have been synthesized and studied for their fluorescent properties and interaction with zinc(II). The synthesis of analogues and their spectroscopic study have demonstrated their potential as fluorophores for zinc(II), highlighting a bathochromic shift in their UV/vis spectra upon zinc(II) addition, suggesting their application in biochemical sensing and imaging of zinc(II) ions in biological systems (Kimber et al., 2003).

Antimicrobial Activity

Novel benzenesulfonamide derivatives have shown significant antimicrobial activity, including compounds with structural similarities to this compound. This suggests their potential use in the development of new antimicrobial agents, providing a foundation for further research into their application in combating various bacterial and fungal infections (Vanparia et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the application of related compounds in catalysis, such as the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using analogues as efficient cyanating reagents. This presents an avenue for the synthesis of benzonitrile derivatives, showcasing the compound's role in facilitating novel chemical transformations (Chaitanya et al., 2013).

Environmental Monitoring and Analysis

The detection and monitoring of pharmaceuticals in industrial waste streams have been enhanced by methods involving chemically similar compounds, indicating the potential of this compound in environmental analysis and monitoring. This research points towards its application in developing sensitive and specific analytical methods for pharmaceutical pollutants (Deegan et al., 2011).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-28-20-10-6-16(4)12-21(20)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJHLOISCWVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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